Welcome to the BenchChem Online Store!
molecular formula C9H18 B8635998 Ethene propene 1-butene CAS No. 25895-47-0

Ethene propene 1-butene

Cat. No. B8635998
M. Wt: 126.24 g/mol
InChI Key: IYYGCUZHHGZXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03959409

Procedure details

With the aid of a catalyst of 0.014 part by weight of the TiCl3 . 0.33 AlCl3 described in Example 1 and 0.022 part by weight of diethylaluminum chloride, 20 parts by weight of propene (99%) is polymerized under a pressure of 14-9 atm. gauge and a temperature of 70° C. after adding 0.00015 part by weight of hydrogen in 60 parts by weight of a butene-2-rich C4 -cut containing 0.4% of butene-1. After a polymerization period of 6 hours, 1.0 part by weight of ethene is introduced under pressure, and the polymerization is containued for another 4 hours. After passing the reaction mixture through nozzles in the presence of 0.1 part by weight of steam, a propene-ethene-butene-1 terpolymer is obtaining having the properties as shown in the Table.
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[CH2:6]([Al+]CC)[CH3:7].[CH2:11]=[CH:12][CH3:13].[H][H].[CH3:16]/[CH:17]=[CH:18]/[CH3:19].CCC=C.C=C>>[CH2:11]=[CH:12][CH3:13].[CH2:6]=[CH2:7].[CH3:19][CH2:18][CH:17]=[CH2:16] |f:0.1.2.3,4.5,11.12.13|

Inputs

Step One
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C/C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is polymerized under a pressure of 14-9 atm. gauge
ADDITION
Type
ADDITION
Details
is introduced under pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=CC.C=C.CCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.